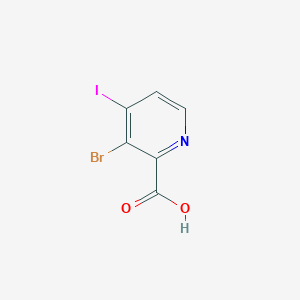
3-Bromo-4-iodopicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-iodopicolinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, specifically at the 3rd and 4th positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodopicolinic acid typically involves halogenation reactions starting from picolinic acid. One common method is the sequential bromination and iodination of picolinic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-Bromo-4-iodopicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups.
科学研究应用
3-Bromo-4-iodopicolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of other halogenated pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 3-Bromo-4-iodopicolinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloropicolinic acid
- 3-Bromo-4-fluoropicolinic acid
- 3-Iodo-4-chloropicolinic acid
Comparison and Uniqueness
Compared to other halogenated picolinic acids, 3-Bromo-4-iodopicolinic acid is unique due to the presence of both bromine and iodine atoms. This dual halogenation can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The combination of bromine and iodine also influences its physical properties, such as solubility and melting point, which can be advantageous in specific research and industrial contexts.
属性
分子式 |
C6H3BrINO2 |
|---|---|
分子量 |
327.90 g/mol |
IUPAC 名称 |
3-bromo-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
InChI 键 |
ZYMYZSRFCJWXHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1I)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
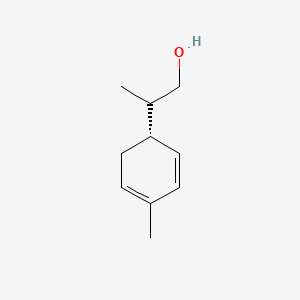
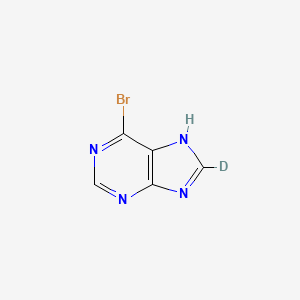

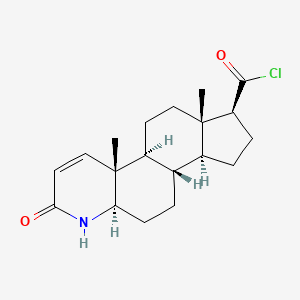
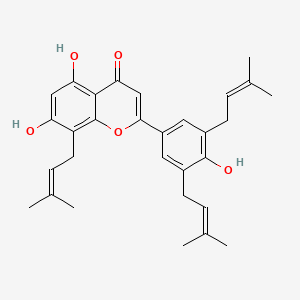
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)
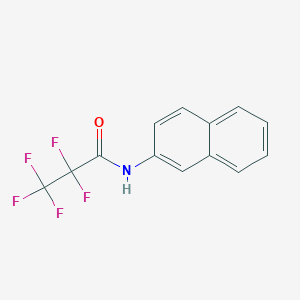
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
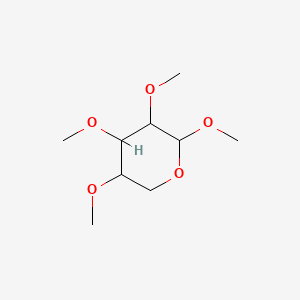
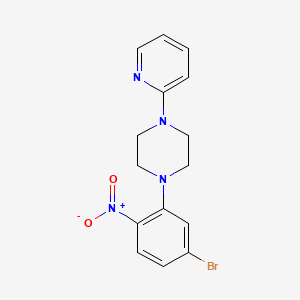
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
